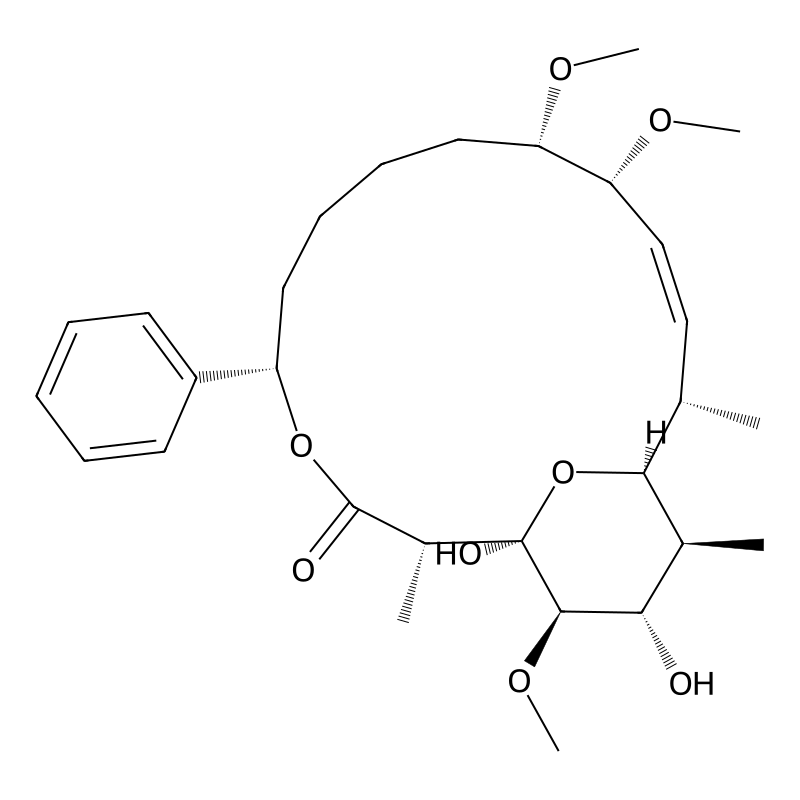

Soraphen A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Source and Classification

Soraphen A is a natural product isolated from the fermentation broth of the bacterium Sorangium cellulosum. It belongs to the polyketide family of natural products, further classified as a polyene macrolide antibiotic [1]. This specific class of antibiotics exhibits activity against various bacteria through unique mechanisms [].

Potential Applications

Scientific research on Soraphen A is ongoing, exploring its potential applications in several areas:

- Antibacterial Activity: As a polyene macrolide antibiotic, Soraphen A demonstrates activity against various bacterial strains, including some resistant to conventional antibiotics [1, 3]. Research is underway to understand its specific mechanisms of action and potential for development into novel antibiotics.

Soraphen A is a polyketide natural product primarily derived from the myxobacterium Sorangium cellulosum. It belongs to the class of organic compounds known as macrolides, characterized by their large lactone ring structures. The chemical formula for Soraphen A is , and it has a molecular weight of approximately 520.65 g/mol. Its structure features multiple functional groups, including hydroxyl, methoxy, and phenyl moieties, which contribute to its biological activity and solubility properties .

Soraphen A acts as a fungal inhibitor by targeting a key enzyme called acetyl-CoA carboxylase (ACC1) []. ACC1 plays a crucial role in fatty acid synthesis within fungal cells []. By inhibiting ACC1, Soraphen A disrupts the fungus's ability to produce essential fatty acids, ultimately leading to cell death [].

Soraphen A acts primarily as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid metabolism. The mechanism of action involves binding to the biotin carboxylase domain of ACC1 and ACC2, disrupting their oligomerization necessary for enzymatic activity. This inhibition leads to decreased levels of malonyl-CoA, a key substrate in lipogenesis and fatty acid elongation pathways . The IC50 value for Soraphen A in inhibiting ACC activity is reported to be around 5 nM, illustrating its potency .

Soraphen A exhibits significant biological activity, particularly in the context of metabolic regulation. By inhibiting acetyl-CoA carboxylase, it reduces de novo lipogenesis and promotes fatty acid oxidation. This action can influence cellular lipid profiles, leading to alterations in the synthesis of saturated, monounsaturated, and polyunsaturated fatty acids . Additionally, Soraphen A has been studied for its potential therapeutic applications in obesity and cancer treatment due to its role in regulating lipid metabolism .

The synthesis of Soraphen A has been achieved through various methods, including total synthesis from simpler organic compounds. One notable synthetic route involves an 11-step process that includes key transformations such as reductive cleavage of lactones and cyclization reactions to form the macrolide structure . Semisynthetic approaches have also been developed, allowing for modifications at specific sites on the molecule to generate analogs with varied biological activities .

Soraphen A is primarily investigated for its role as a biochemical tool in research related to lipid metabolism. Its ability to inhibit acetyl-CoA carboxylase makes it valuable for studying metabolic disorders such as obesity and diabetes. Furthermore, its antifungal properties have been explored, suggesting potential applications in agricultural biotechnology . The compound's unique structure and activity profile also position it as a candidate for drug development targeting metabolic diseases.

Research has demonstrated that Soraphen A interacts specifically with acetyl-CoA carboxylase enzymes (ACC1 and ACC2), affecting their oligomerization and enzymatic function. Studies have shown that this interaction leads to significant reductions in malonyl-CoA levels within cells, thereby influencing lipid synthesis pathways . Additionally, the compound's interactions with other metabolic pathways highlight its potential as a multitarget therapeutic agent.

Several compounds share structural or functional similarities with Soraphen A. Below is a comparison highlighting its uniqueness:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Soraphen B | Macrolide | Inhibits acetyl-CoA carboxylase | Structural analog with slight modifications |

| Thiopeptin | Peptide | Inhibits bacterial protein synthesis | Different target but similar microbial origin |

| Myxovirescin | Macrolide | Inhibits fatty acid biosynthesis | Broader spectrum of antimicrobial activity |

| Pseudomonas quinolone signal | Signal Molecule | Modulates biofilm formation | Different biological role but similar origin |

Soraphen A stands out due to its specific inhibitory action on acetyl-CoA carboxylase and its potent effects on lipid metabolism regulation compared to other macrolides and related compounds .

Molecular Architecture and Formula (C29H44O8)

Soraphen A exhibits a complex molecular architecture characterized by the molecular formula C29H44O8, corresponding to a molecular weight of 520.65 grams per mole [1] [2] [3]. The exact mass of this polyketide natural product is 520.304 atomic mass units, with a polar surface area of 103.68 square angstroms [3]. The compound demonstrates moderate lipophilicity with a calculated LogP value of 3.80, indicating favorable membrane permeability characteristics [3].

The molecular structure of Soraphen A encompasses 29 carbon atoms, 44 hydrogen atoms, and 8 oxygen atoms arranged in a highly sophisticated three-dimensional architecture [1] [2]. This macrocyclic polyketide natural product was first isolated from the myxobacterium Sorangium cellulosum strain So ce26 [9] . The compound exists as white crystals or solid powder under standard conditions and demonstrates solubility in dimethyl sulfoxide [8].

Table 1: Fundamental Molecular Properties of Soraphen A

| Property | Value |

|---|---|

| Molecular Formula | C₂₉H₄₄O₈ [1] [2] [3] |

| Molecular Weight (g/mol) | 520.65 [2] [3] |

| Exact Mass | 520.304 [3] |

| CAS Registry Number | 122547-72-2 [1] [3] |

| Polar Surface Area (PSA) | 103.68 Ų [3] |

| LogP | 3.80 [3] |

| Physical State | White crystals/solid powder [8] |

| Solubility | Soluble in DMSO [8] |

The International Union of Pure and Applied Chemistry name for Soraphen A is (1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one [1]. This systematic nomenclature reflects the complex stereochemical arrangement and functional group distribution throughout the molecule.

Stereochemical Configuration of the 10 Stereogenic Centers

Soraphen A contains ten distinct stereogenic centers, each contributing to the overall three-dimensional architecture and biological activity of the molecule [9] [13]. The absolute stereochemical configuration has been rigorously determined through comprehensive synthetic studies and crystallographic analyses [9] [19].

The ten stereogenic centers are distributed throughout the macrocyclic framework, with their absolute configurations following the Cahn-Ingold-Prelog priority rules [32]. Each stereocenter adopts either an R or S configuration, creating a unique spatial arrangement that is crucial for the compound's biological recognition and binding properties [9] [13].

Table 2: Stereochemical Configuration of Soraphen A Stereogenic Centers

| Carbon Position | Absolute Configuration | Structural Environment |

|---|---|---|

| C1 | R | Secondary alcohol [1] |

| C2 | S | Methyl-substituted carbon [1] |

| C5 | S | Phenyl-substituted carbon [1] |

| C10 | S | Methoxy-substituted carbon [1] |

| C11 | R | Methoxy-substituted carbon [1] |

| C14 | S | Methyl-substituted carbon [1] |

| C15 | S | Secondary alcohol [1] |

| C16 | S | Methyl-substituted carbon [1] |

| C17 | S | Secondary alcohol [1] |

| C18 | R | Methoxy-substituted carbon [1] |

The stereochemical complexity of Soraphen A has made it a challenging target for total synthesis, with multiple research groups developing sophisticated strategies to control the formation of each stereogenic center [9] [13] [29]. The precise spatial arrangement of these ten stereocenters contributes significantly to the compound's selectivity for its biological target, acetyl-coenzyme A carboxylase [19] [34].

Advanced synthetic methodologies have been employed to establish these stereocenters with high diastereoselectivity, including asymmetric aldol reactions, catalyst-controlled acetylide additions, and substrate-controlled transformations [9] [29]. The successful total synthesis of Soraphen A has required the development of novel synthetic methods to achieve the required stereochemical control [29] [30].

18-Membered Macrolactone Scaffold

The structural foundation of Soraphen A rests upon an 18-membered macrolactone scaffold, which represents one of the most distinctive architectural features of this natural product [9] [12]. This macrocyclic lactone ring system provides the rigid framework that constrains the molecule into its biologically active conformation [26] [27].

The 18-membered macrolactone exhibits significant conformational flexibility, as demonstrated by molecular mechanics calculations and molecular dynamics studies [26]. The macrocyclic ring adopts multiple low-energy conformations in solution, with the relative populations of these conformers influenced by solvent effects and intramolecular interactions [26] [27].

Conformational analysis of 18-membered macrolactones reveals that these systems typically exhibit high conformational flexibility, with several energetically accessible conformations contributing to the overall molecular behavior [26]. For Soraphen A, the most favored conformer represents approximately 20.1 percent of the total population in the absence of complexation, while complexation with metal ions can significantly alter these populations [26].

The macrolactone ring formation represents a critical step in the total synthesis of Soraphen A, requiring careful selection of macrocyclization conditions to achieve efficient ring closure [9]. Previous synthetic studies have demonstrated that macrolactonization of the corresponding seco-acid can be achieved using specialized reagents such as Shiina's method, which activates the carboxylic acid functionality for intramolecular esterification [9].

The 18-membered ring system incorporates both saturated and unsaturated segments, including a critical trans-olefin at the C9-C10 position [9]. This geometric constraint contributes to the overall molecular rigidity and influences the spatial positioning of functional groups around the macrocyclic perimeter [9].

Pyranose Ring System Characteristics

Soraphen A incorporates a highly substituted pyranose ring system as an integral component of its molecular architecture [9] [12]. This six-membered ring consists of five carbon atoms and one oxygen atom, forming a tetrahydropyran-like structure that is extensively functionalized with methyl and methoxy substituents [6].

The pyranose ring system in Soraphen A differs significantly from typical carbohydrate pyranose rings, as it lacks the multiple hydroxyl groups characteristic of sugars [6]. Instead, this ring system features strategically positioned methoxy groups and methyl substituents that contribute to the overall hydrophobic character of the molecule [12].

The formation of the pyranose ring occurs through intramolecular cyclization reactions during the biosynthetic pathway or synthetic construction of the molecule [6]. The ring adopts a chair-like conformation similar to other six-membered saturated ring systems, with substituents occupying either axial or equatorial positions based on steric and electronic considerations [6].

The pyranose ring system plays a crucial role in the biological activity of Soraphen A, as this structural element contributes to the specific three-dimensional shape required for recognition by the target enzyme [12] [19]. Crystal structure studies of Soraphen A in complex with its target protein have revealed the importance of this ring system in maintaining the proper molecular geometry for binding [19].

The synthetic construction of the pyranose ring system has required the development of specialized methodologies to control both the regiochemistry and stereochemistry of ring formation [9]. Multiple synthetic approaches have been explored, including cyclization reactions of linear precursors and ring-closing metathesis strategies [4].

Spectroscopic Properties and Structural Elucidation

The structural elucidation of Soraphen A has relied extensively on advanced spectroscopic techniques, with nuclear magnetic resonance spectroscopy serving as the primary tool for detailed structural characterization [7] [11]. Both proton and carbon-13 nuclear magnetic resonance spectra provide comprehensive information about the molecular framework and substitution patterns [11].

Proton nuclear magnetic resonance spectroscopy reveals the complex spin systems associated with the macrocyclic structure, including characteristic signals for the aromatic protons of the phenyl substituent, methyl groups, and methoxy functionalities [7]. The coupling patterns observed in the proton spectra provide valuable information about the relative stereochemistry of adjacent stereocenters [11].

Carbon-13 nuclear magnetic resonance spectroscopy offers detailed information about the carbon framework of Soraphen A, with distinct chemical shifts observed for carbonyl carbons, aromatic carbons, and aliphatic carbons bearing oxygen substituents [11]. The multiplicity information obtained from distortionless enhancement by polarization transfer experiments helps distinguish between quaternary, tertiary, secondary, and primary carbon atoms [11].

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide connectivity information that establishes the complete molecular structure [7] [11]. These correlation experiments are particularly valuable for assigning signals in complex natural products with multiple similar structural environments [11].

Mass spectrometry contributes essential molecular weight information, with the molecular ion peak appearing at mass-to-charge ratio 520, corresponding to the molecular formula C29H44O8 [16]. High-resolution mass spectrometry provides precise mass measurements that confirm the molecular formula and distinguish between possible structural isomers [16].

Infrared spectroscopy reveals characteristic absorption bands for the various functional groups present in Soraphen A, including carbonyl stretching frequencies, carbon-hydrogen stretching modes, and carbon-oxygen stretching vibrations [15]. The infrared spectrum serves as a molecular fingerprint that can be used for compound identification and purity assessment [15].

Ultraviolet-visible absorption spectroscopy provides information about the chromophoric elements of the molecule, particularly the aromatic phenyl substituent [24]. The absorption characteristics in the ultraviolet region contribute to the overall spectroscopic profile of the compound [24].

Genomic Organization of the Soraphen Biosynthetic Gene Cluster

The soraphen A biosynthetic gene cluster from Sorangium cellulosum So ce26 represents a comprehensive genomic region encompassing over 80 kilobases of DNA that contains all the necessary genetic elements for the complete biosynthesis of this antifungal polyketide [1] [2]. The nucleotide sequence analysis of a 67,523 base pair segment revealed the identification of 14 putative open reading frames that collectively constitute the functional biosynthetic machinery [2] [3]. This extensive gene cluster demonstrates the complex genomic organization required for the production of structurally sophisticated polyketide natural products.

The soraphen biosynthetic gene cluster exhibits a well-defined spatial organization with distinct functional regions. The central core region houses the two adjacent type I polyketide synthase genes, while the flanking regions contain genes responsible for extender unit biosynthesis, post-polyketide synthase modifications, and transcriptional regulation [1] [4] [2]. Upstream of the polyketide synthase genes, a group of genes involved in methoxymalonyl-acyl carrier protein synthesis is located, while downstream genes encode tailoring enzymes and regulatory proteins [4] [5].

Two Adjacent Type I PKS Genes (SorA and SorB)

The soraphen biosynthetic machinery centers around two adjacent type I polyketide synthase genes designated SorA and SorB [1] [2] [6]. These genes encode the core enzymatic apparatus responsible for the assembly of the soraphen polyketide backbone through a modular biosynthetic approach. SorA contains three biosynthetic modules, including the essential loading module and two extension modules, while SorB encompasses five additional extension modules, bringing the total to eight modules across both polyketide synthase genes [2] [7].

The SorA gene encodes a polyketide synthase that initiates soraphen biosynthesis through its unique loading module architecture [1] [4]. This loading module exhibits an unusual dual acyltransferase domain organization, containing both AT1a and AT1b domains within a single module, which is uncommon among type I polyketide synthase systems [8] [9]. Following the loading module, SorA contains two extension modules that perform the initial chain elongation and modification steps.

SorB represents the larger of the two polyketide synthase genes and contains five extension modules that complete the soraphen polyketide assembly [2] [5]. The final module of SorB incorporates a thioesterase domain that catalyzes the release and cyclization of the completed polyketide chain to form the characteristic 18-membered macrolactone ring structure of soraphen A [1] [4]. The modular organization of SorB allows for the sequential incorporation of extender units and the appropriate reductive processing to generate the complex stereochemistry observed in the final product.

O-Methyltransferase (OMT) Gene

The O-methyltransferase gene, designated SorM, occupies a critical position downstream of the polyketide synthase genes within the soraphen biosynthetic gene cluster [2] [5] [10]. This gene encodes an enzyme responsible for post-polyketide synthase tailoring reactions that are essential for the generation of the final bioactive soraphen A structure. The O-methyltransferase catalyzes the transfer of methyl groups from S-adenosyl-L-methionine to specific hydroxyl positions on the nascent polyketide, thereby modifying the chemical and biological properties of the molecule [11].

The SorM gene product functions as a standalone tailoring enzyme that operates independently of the polyketide synthase assembly line [2]. This O-methyltransferase exhibits specificity for particular hydroxyl groups on the soraphen intermediate, contributing to the precise structural features that define soraphen A's biological activity. The methylation reactions catalyzed by SorM represent crucial post-assembly modifications that transform the primary polyketide product into the mature, bioactive natural product [10] [11].

Reductase Gene and Methoxymalonyl-ACP Synthesis Genes

The upstream region of the soraphen biosynthetic gene cluster contains a specialized set of genes responsible for the biosynthesis of methoxymalonyl-acyl carrier protein, an unusual extender unit that is incorporated at two specific positions within the soraphen polyketide chain [2] [5] [12]. This group includes genes designated SorC, SorD, SorF, and SorE, which collectively constitute the methoxymalonyl-acyl carrier protein biosynthetic pathway [4] [5] [10].

SorC represents a particularly notable gene within this cluster, encoding a multidomain enzyme that contains distinct acyltransferase, acyl carrier protein, and O-methyltransferase domains [2] [12]. This tridomain organization reflects the complex enzymatic requirements for methoxymalonyl-acyl carrier protein synthesis, where multiple catalytic activities must be coordinated to generate the unusual extender unit. Disruption of the SorC gene completely abolishes soraphen A production, confirming its essential role in the biosynthetic pathway [4] [5].

The reductase gene, SorR, encodes an enzyme involved in the synthesis of extender units required for soraphen biosynthesis [5] [10]. This reductase likely participates in the reductive steps necessary for generating the methoxymalonyl-acyl carrier protein extender unit, working in conjunction with the other genes in this functional group. The coordinated action of these genes ensures the adequate supply of the specialized extender unit required for soraphen assembly.

Type I Modular Polyketide Synthase System

The soraphen A biosynthetic machinery exemplifies the sophisticated organization of type I modular polyketide synthase systems, which represent one of the most complex and highly organized biosynthetic platforms in nature [1] [13] [6]. These multienzyme systems operate through a coordinated assembly-line mechanism where each module is responsible for a single round of polyketide chain extension and specific reductive processing steps [1] [14]. The type I modular architecture enables the precise control of stereochemistry, regiochemistry, and functional group incorporation throughout the biosynthetic process.

The soraphen polyketide synthase system demonstrates the characteristic features of type I systems, including large multifunctional proteins that house multiple catalytic domains within discrete modules [13] [6] [14]. Each module contains the essential domains required for substrate recognition, chain elongation, and β-carbon processing, organized in a manner that facilitates the sequential passage of growing polyketide intermediates from one module to the next [1] [6]. This modular organization allows for the generation of structural diversity through the incorporation of different extender units and varying degrees of reductive processing at each extension cycle.

Eight Biosynthetic Modules Across Two PKS Genes

The complete soraphen biosynthetic assembly line comprises eight distinct biosynthetic modules distributed across the two polyketide synthase genes, SorA and SorB [2] [7]. This modular distribution represents an optimal organization that balances the functional requirements of the biosynthetic pathway with the practical constraints of gene expression and protein stability. The loading module and two extension modules reside within SorA, while the remaining five extension modules are encoded by SorB, culminating in a thioesterase domain that completes the biosynthetic process [2] [5].

Each of the eight modules exhibits a specific domain architecture tailored to its particular role in soraphen biosynthesis [2] [6]. The modules show variation in their reductive processing capabilities, with some containing complete reductive loops comprising ketoreductase, dehydratase, and enoylreductase domains, while others possess only ketoreductase domains [6] [15]. This variation in reductive capacity generates the specific pattern of hydroxyl groups, double bonds, and saturated carbon centers that characterize the soraphen A structure.

The distribution of modules across two genes provides several advantages for the biosynthetic system, including improved protein folding, enhanced stability, and more efficient gene expression [1] [2]. The SorA protein handles the critical initiation and early extension steps, while SorB manages the majority of chain elongation and the final cyclization process. This division of labor optimizes the overall efficiency of the biosynthetic machinery and reduces the potential for errors during polyketide assembly.

Domain Organization and Catalytic Functions

The domain organization within each module of the soraphen polyketide synthase reflects the sophisticated catalytic requirements for polyketide biosynthesis [1] [13] [6]. The fundamental catalytic domains include ketosynthase domains responsible for carbon-carbon bond formation, acyltransferase domains for substrate selection and loading, acyl carrier protein domains for substrate anchoring, and various reductive domains for β-carbon processing [6] [14]. Each domain exhibits specific structural features and catalytic mechanisms that contribute to the overall fidelity and efficiency of the biosynthetic process.

Ketosynthase domains catalyze the central carbon-carbon bond forming reaction through a Claisen condensation mechanism between the growing polyketide chain and the incoming extender unit [13] [6] [16]. These domains contain a conserved active site cysteine residue that forms a thioester linkage with the growing chain, facilitating the nucleophilic attack on the electrophilic carbonyl carbon of the extender unit [17] [6]. The ketosynthase domains in the soraphen system exhibit high sequence similarity to other bacterial polyketide synthase ketosynthases, confirming their evolutionary relationship and functional conservation [17] [13].

Acyltransferase domains serve as the gatekeepers of substrate specificity, determining which extender units are incorporated at each position in the polyketide chain [6] [8] [15]. These domains recognize specific coenzyme A esters and transfer the acyl groups to the phosphopantetheine arm of the adjacent acyl carrier protein domain [8] [18]. The soraphen acyltransferase domains exhibit substrate specificities for methylmalonyl-coenzyme A, malonyl-coenzyme A, and the unusual methoxymalonyl-acyl carrier protein extender unit [2] [8] [12].

Loading Module Characteristics

The loading module of the soraphen polyketide synthase represents one of the most unusual and structurally complex initiation systems found in bacterial polyketide biosynthesis [8] [9] [19]. This module exhibits a unique architecture that distinguishes it from the typical loading modules found in other type I polyketide synthase systems, particularly through its incorporation of dual acyltransferase domains within a single functional unit [8] [9]. The loading module is responsible for the critical initial step of selecting and incorporating the benzoic acid starter unit that defines the characteristic phenyl ring appendage of soraphen A.

The structural organization of the soraphen loading module deviates significantly from the canonical loading module architecture typically observed in type I polyketide synthase systems [8] [9]. While most loading modules contain a single acyltransferase domain followed by an acyl carrier protein domain, the soraphen loading module incorporates two distinct acyltransferase domains, AT1a and AT1b, along with an acyl carrier protein domain [8] [9] [20]. This dual acyltransferase architecture creates a complex substrate selection mechanism that enables the incorporation of both aromatic starter units and conventional extender units within the same module.

AT1a and AT1b Domain Specificity

The dual acyltransferase domains AT1a and AT1b within the soraphen loading module exhibit distinct and complementary substrate specificities that enable the unique starter unit selection mechanism [8] [9] [20]. AT1a demonstrates specificity for benzoyl-coenzyme A, the aromatic starter unit that provides the characteristic phenyl ring found in soraphen A [8] [9] [21]. This domain contains specific amino acid residues that facilitate the recognition and binding of the aromatic starter unit, distinguishing it from acyltransferase domains that typically process aliphatic substrates.

AT1b exhibits specificity for malonyl-coenzyme A, functioning as an extender unit-specific acyltransferase domain within the loading module context [8] [9] [20]. Sequence analysis reveals that AT1b contains an arginine residue at position 117, which is characteristic of malonyl-coenzyme A-specific extender acyltransferases [8] [20]. This contrasts with AT1a, which contains a tyrosine residue at the corresponding position, consistent with its role in aromatic starter unit selection [8]. The presence of both domains within a single module creates a sophisticated substrate selection system that coordinates starter and extender unit incorporation.

The functional cooperation between AT1a and AT1b enables the loading module to perform the complex task of initiating polyketide biosynthesis with an aromatic starter unit while simultaneously incorporating the first extender unit [8] [9]. AT1a loads the benzoyl-coenzyme A starter unit onto the acyl carrier protein domain, while AT1b subsequently transfers malonyl-coenzyme A for the first chain extension reaction [8] [9] [19]. This dual substrate selection mechanism represents an evolutionary adaptation that allows the soraphen biosynthetic system to incorporate aromatic starter units that are uncommon in bacterial polyketide biosynthesis.

Benzoic Acid Starter Unit Selection

The incorporation of benzoic acid as a starter unit in soraphen biosynthesis represents a remarkable deviation from the typical starter units employed by bacterial polyketide synthase systems [22] [9] [19] [21]. The benzoic acid starter unit derives from phenylalanine through a β-oxidative pathway that proceeds via cinnamate as an intermediate [22] [19] [21]. This biosynthetic route resembles plant-like metabolic pathways and demonstrates the metabolic versatility of myxobacteria in generating diverse starter units for polyketide assembly.

The benzoic acid starter unit selection process requires the coordination of several enzymatic activities beyond the polyketide synthase itself [22] [4] [9]. The conversion of phenylalanine to benzoyl-coenzyme A involves the sequential action of phenylalanine ammonia lyase-like activity, cinnamic acid formation, and β-oxidative cleavage to generate the aromatic starter unit [22] [19] [21]. In heterologous expression systems, the provision of benzoate or cinnamate in the culture medium can supply the required starter unit, confirming the dependence of soraphen biosynthesis on this specialized precursor [4] [5].

The AT1a domain exhibits remarkable specificity for benzoyl-coenzyme A, effectively distinguishing this aromatic substrate from the aliphatic coenzyme A esters typically encountered in bacterial metabolism [8] [9]. The molecular basis for this specificity involves specific amino acid residues within the active site that accommodate the aromatic ring system and provide the appropriate binding interactions [8]. This substrate specificity represents a key evolutionary adaptation that enables the soraphen biosynthetic system to access the unique chemical space provided by aromatic starter units.

Chain Extension Biochemistry

The chain extension biochemistry of soraphen A biosynthesis encompasses the complex series of enzymatic reactions that build the polyketide backbone through the sequential incorporation of extender units and the appropriate reductive processing of the resulting β-ketoacyl intermediates [1] [2] [6]. This process involves the coordinated action of multiple catalytic domains within each extension module, including acyltransferase domains for substrate selection, ketosynthase domains for carbon-carbon bond formation, and various reductive domains for β-carbon processing [6] [15] [14]. The chain extension process must proceed with high fidelity to ensure the correct incorporation of eight different extender units and the appropriate stereochemical outcomes at each position.

The soraphen chain extension process involves the incorporation of both conventional and unusual extender units, including methylmalonyl-coenzyme A, malonyl-coenzyme A, and the specialized methoxymalonyl-acyl carrier protein [2] [12]. This diversity of extender units requires precise substrate recognition by the acyltransferase domains and appropriate processing by the downstream catalytic domains [8] [12]. The successful incorporation of these diverse substrates demonstrates the remarkable substrate promiscuity and catalytic versatility of the soraphen polyketide synthase system.

Acyltransferase Domain Specificity

The acyltransferase domains within the soraphen polyketide synthase modules exhibit distinct substrate specificities that determine the incorporation pattern of extender units throughout the polyketide chain [2] [8] [18]. These domains must discriminate between various coenzyme A esters and the unusual methoxymalonyl-acyl carrier protein extender unit to ensure the correct chemical composition of the final product [8] [12]. The substrate specificity of each acyltransferase domain has been predicted based on conserved sequence motifs and confirmed through biochemical analysis of the expected polyketide structure [2] [8].

Modules 1, 3, 5, 6, and 7 contain acyltransferase domains with specificity for methylmalonyl-coenzyme A, the most common extender unit in soraphen biosynthesis [2] [8]. These domains contain the characteristic sequence motifs associated with methylmalonyl-coenzyme A recognition, including specific amino acid residues that facilitate substrate binding and transfer [8] [18]. The incorporation of methylmalonyl-coenzyme A provides the methyl branches that are characteristic features of the soraphen A structure.

Modules 2 and 4 contain acyltransferase domains with specificity for methoxymalonyl-acyl carrier protein, an unusual extender unit that introduces methoxyl groups at specific positions in the polyketide chain [2] [12]. These domains exhibit unique substrate recognition capabilities that distinguish the methoxymalonyl-acyl carrier protein from conventional coenzyme A-based extender units [12]. The incorporation of this specialized extender unit requires the coordinated biosynthesis of methoxymalonyl-acyl carrier protein by the upstream gene cluster components [2] [12].

Ketosynthase Domain Function

The ketosynthase domains within the soraphen polyketide synthase modules catalyze the fundamental carbon-carbon bond forming reactions that construct the polyketide backbone [1] [13] [6] [16]. These domains employ a Claisen condensation mechanism to join the growing polyketide chain with incoming extender units, proceeding through a series of carefully orchestrated chemical transformations [13] [6] [15]. Each ketosynthase domain must accommodate the specific structural features of the growing chain and the incoming extender unit while maintaining high catalytic efficiency and stereochemical fidelity.

The ketosynthase domains contain conserved active site residues, including a critical cysteine residue that forms a covalent thioester linkage with the growing polyketide chain [17] [13] [6]. This covalent intermediate facilitates the nucleophilic attack on the electrophilic carbonyl carbon of the incoming extender unit, resulting in carbon-carbon bond formation and the release of carbon dioxide from the decarboxylation of the extender unit [13] [6] [16]. The reaction proceeds through a concerted mechanism that ensures the appropriate stereochemical outcome at the newly formed carbon center.

The substrate specificity of ketosynthase domains extends beyond simple chain length recognition to include accommodation of specific functional groups and stereochemical features present in the growing polyketide intermediate [13] [6] [15]. The soraphen ketosynthase domains must process intermediates containing hydroxyl groups, methyl branches, and methoxyl substitutions while maintaining catalytic activity [2] [6]. This substrate tolerance demonstrates the remarkable adaptability of ketosynthase domains to diverse polyketide structures and chemical environments.

Reductive Loop Processing

The reductive loop processing in soraphen biosynthesis involves the coordinated action of ketoreductase, dehydratase, and enoylreductase domains that determine the final oxidation state and stereochemistry of each β-carbon position [6] [15] [23]. The pattern of reductive processing varies among the different modules, with some modules containing complete reductive loops while others possess only ketoreductase domains [2] [6] [15]. This variation in reductive capacity generates the specific pattern of hydroxyl groups, double bonds, and saturated carbon centers that characterize the soraphen A structure.

Ketoreductase domains catalyze the NADPH-dependent reduction of β-ketoacyl intermediates to β-hydroxyacyl products, establishing the stereochemistry at the newly formed hydroxyl-bearing carbon [6] [15] [23]. The soraphen ketoreductase domains exhibit specific stereochemical preferences that contribute to the overall three-dimensional structure of the final product [6] [23]. The stereochemical outcome of ketoreduction is determined by the specific amino acid residues within the active site and the overall protein fold of the ketoreductase domain.

Dehydratase domains catalyze the elimination of water from β-hydroxyacyl intermediates to generate α,β-unsaturated acyl products [6] [15] [23]. Modules 1, 3, and 5 of the soraphen polyketide synthase contain dehydratase domains that introduce double bonds at specific positions in the polyketide chain [2] [6]. The dehydratase reaction requires precise positioning of the substrate and appropriate general acid-base catalysis to facilitate the elimination reaction [15] [23].

Enoylreductase domains catalyze the NADPH-dependent reduction of α,β-unsaturated acyl intermediates to saturated acyl products [6] [15] [23]. Modules 3 and 5 contain enoylreductase domains that complete the full reductive processing cycle, generating saturated carbon centers at these positions [2] [6]. The enoylreductase reaction establishes the final stereochemistry at the reduced carbon center and eliminates the double bond introduced by the dehydratase domain [15] [23].

Post-PKS Tailoring Reactions

The post-polyketide synthase tailoring reactions in soraphen A biosynthesis encompass the essential enzymatic modifications that transform the nascent polyketide product into the mature, bioactive natural product [24] [25] [26]. These tailoring reactions operate independently of the polyketide synthase machinery and provide the final structural features that define soraphen A's biological activity and pharmacological properties [24]. The post-polyketide synthase modifications include O-methylation reactions catalyzed by the SorM methyltransferase and potentially additional modifications that have not been fully characterized [2] [10].

The SorM O-methyltransferase represents the primary characterized post-polyketide synthase tailoring enzyme in soraphen biosynthesis [2] [10]. This enzyme catalyzes the S-adenosyl-L-methionine-dependent methylation of specific hydroxyl groups on the polyketide scaffold, introducing methoxyl substituents that are critical for biological activity [10] [11]. The O-methylation reactions occur after the release of the polyketide from the thioesterase domain and represent the final steps in soraphen A maturation [10].

The post-polyketide synthase tailoring reactions demonstrate the independence of tailoring enzyme function from the polyketide synthase assembly line [24]. This independence allows for the potential engineering of tailoring pathways to generate novel soraphen derivatives with altered biological properties [24]. The modular nature of post-polyketide synthase modifications provides opportunities for combinatorial biosynthesis approaches that could expand the structural diversity accessible through the soraphen biosynthetic platform [24] [25].

Transcriptional Regulation of Biosynthetic Genes

The transcriptional regulation of soraphen biosynthetic genes involves a sophisticated regulatory network that coordinates the expression of the numerous genes required for polyketide assembly, extender unit biosynthesis, and post-synthetic modifications [27] [28] [29]. This regulatory system ensures the appropriate temporal and stoichiometric expression of biosynthetic genes while responding to environmental conditions and cellular metabolic status [27] [28]. The transcriptional control mechanisms include both pathway-specific regulatory proteins and global regulatory networks that integrate secondary metabolite production with primary metabolism.

The soraphen biosynthetic gene cluster contains dedicated regulatory genes that control the expression of the biosynthetic machinery [27] [28] [29]. These regulatory proteins function as transcriptional activators and repressors that respond to specific signals and coordinate the production of soraphen A with cellular physiological status [27] [28]. The regulatory network also includes autoinduction mechanisms where the biosynthetic products influence their own production through feedback regulation [27] [28] [29].

Role of SorR1 and SorR2 Regulatory Proteins

The SorR1 and SorR2 regulatory proteins represent the primary pathway-specific transcriptional regulators that control soraphen biosynthetic gene expression [27] [28] [29]. These regulatory proteins exhibit distinct functional roles in the transcriptional control network, with SorR1 functioning as a transcriptional activator and SorR2 serving as a regulator of SorR1 expression [27] [28]. The coordinated action of these regulatory proteins creates a hierarchical control system that ensures appropriate regulation of soraphen biosynthesis.

SorR1 functions as a transcriptional activator that positively regulates the expression of soraphen biosynthetic genes [27] [28] [29]. This regulatory protein binds to specific DNA sequences within the promoter regions of biosynthetic genes and enhances their transcription [27] [28]. Deletion of the SorR1 gene results in dramatically reduced expression of biosynthetic genes and abolished soraphen A production, confirming its essential role as a transcriptional activator [27] [28] [29].

SorR2 serves as a higher-level regulator that controls the expression of SorR1, creating a hierarchical regulatory cascade [27] [28] [29]. This regulatory protein influences soraphen biosynthesis indirectly through its control of SorR1 levels, allowing for more sophisticated regulatory responses to environmental and physiological signals [27] [28]. The SorR2 protein appears to respond to specific environmental conditions, including light exposure, which affects the overall expression of the soraphen biosynthetic pathway [27].

The functional interaction between SorR1 and SorR2 creates a complex regulatory mechanism that balances secondary metabolite production with primary cellular metabolism [27] [28] [29]. This regulatory network ensures that soraphen biosynthesis occurs under appropriate conditions while preventing the wasteful expression of biosynthetic genes when resources are needed for essential cellular processes [27] [28]. The hierarchical organization of the regulatory cascade provides multiple points of control for fine-tuning biosynthetic gene expression.

Autoinduction Mechanisms

The soraphen biosynthetic pathway incorporates autoinduction mechanisms where the biosynthetic products influence their own production through positive feedback regulation [27] [28] [29]. This autoinduction system represents a novel regulatory mechanism in secondary metabolite biosynthesis and demonstrates the sophisticated control systems that have evolved to optimize natural product production [27] [28]. The autoinduction mechanism involves the direct or indirect stimulation of biosynthetic gene expression by soraphen A or related biosynthetic intermediates.

The autoinduction mechanism operates through the stimulation of pathway-specific regulatory proteins by soraphen-related compounds [27] [28] [29]. When soraphen biosynthetic products accumulate, they interact with the regulatory machinery to enhance the expression of biosynthetic genes, creating a positive feedback loop that amplifies production [27] [28]. This mechanism ensures that once soraphen biosynthesis is initiated, the pathway becomes self-sustaining and produces significant quantities of the final product.

The autoinduction system responds specifically to soraphen-related compounds, demonstrating the specificity of the regulatory mechanism [27] [28] [29]. Addition of soraphen-containing culture supernatants to non-producing strains results in the activation of biosynthetic gene expression, confirming the direct role of soraphen products in pathway regulation [27] [28]. This response is specific to soraphen-related compounds and does not occur with unrelated metabolites, indicating the precision of the autoinduction mechanism.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard